molecular formula C11H22N2O2S B7517004 N-cyclohexyl-N-methylpyrrolidine-1-sulfonamide

N-cyclohexyl-N-methylpyrrolidine-1-sulfonamide

Cat. No. B7517004
M. Wt: 246.37 g/mol
InChI Key: DLACWNIRHGCAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methylpyrrolidine-1-sulfonamide, commonly known as CHS, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CHS is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal and agricultural industries.

Mechanism of Action

The mechanism of action of CHS is not fully understood. However, it is believed that CHS exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. In particular, CHS has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. CHS has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
CHS has been shown to have a range of biochemical and physiological effects. In animal studies, CHS has been shown to reduce inflammation and pain. CHS has also been shown to have anxiolytic and anticonvulsant effects. In addition, CHS has been shown to have antifungal and herbicidal properties.

Advantages and Limitations for Lab Experiments

CHS has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the lab. CHS has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, CHS has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, CHS has a short half-life in the body, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on CHS. One area of interest is the development of CHS-based drugs for the treatment of inflammation, pain, and anxiety disorders. Another area of interest is the development of CHS-based herbicides for use in organic farming. Further research is also needed to fully understand the mechanism of action of CHS and its potential applications in other fields.
In conclusion, N-cyclohexyl-N-methylpyrrolidine-1-sulfonamide is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CHS and to develop new applications for this compound.

Synthesis Methods

The synthesis of CHS is a multi-step process that involves the reaction of cyclohexylamine and methyl pyrrolidine with chlorosulfonic acid. The reaction yields CHS in the form of a white crystalline solid. The purity of the compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

CHS has been extensively studied for its potential applications in various fields. In the medicinal industry, CHS has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. In addition, CHS has shown promising results in the treatment of neuropathic pain and anxiety disorders. CHS has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
In the agricultural industry, CHS has been shown to have antifungal and herbicidal properties. CHS has been investigated for its potential use as a natural herbicide in organic farming.

properties

IUPAC Name

N-cyclohexyl-N-methylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-12(11-7-3-2-4-8-11)16(14,15)13-9-5-6-10-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLACWNIRHGCAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methylpyrrolidine-1-sulfonamide

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